

# Re-evaluating Celivarone's Potential: A Comparative Analysis Based on ICARIOS Trial Results

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **Celivarone**

Cat. No.: **B1668370**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

**Celivarone**, a non-iodinated benzofuran derivative structurally related to amiodarone, was developed as a promising antiarrhythmic agent with a multifactorial mechanism of action. However, its clinical development was halted following a series of trials that failed to demonstrate significant efficacy. This guide provides a comprehensive re-evaluation of **Celivarone**'s potential by comparing its performance in key clinical trials, including the ICARIOS trial, with established antiarrhythmic alternatives, amiodarone and dronedarone. Detailed experimental data and methodologies are presented to offer a thorough comparative analysis for research and drug development professionals.

## Comparative Efficacy of Celivarone and Alternatives

The clinical trial program for **Celivarone** investigated its utility in both atrial and ventricular arrhythmias. The following tables summarize the key efficacy outcomes from the ICARIOS, ALPHEE, MAIA, and CORYFEE trials for **Celivarone**, alongside comparative data for amiodarone and dronedarone from other seminal trials.

## Atrial Fibrillation/Flutter

**Celivarone** was evaluated for the maintenance of sinus rhythm and conversion of atrial fibrillation (AF) and atrial flutter (AFL) in the MAIA and CORYFEE trials.

Table 1: Efficacy in Atrial Fibrillation/Flutter

| Trial (Drug)            | Indication                                     | Primary Endpoint                       | Celivarone Doses                | Comparator (Amiodarone/Placebo) | Key Findings                                                                                                                                                                                                                             |
|-------------------------|------------------------------------------------|----------------------------------------|---------------------------------|---------------------------------|------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| MAIA<br>(Celivarone)    | Maintenance of sinus rhythm post-cardioversion | Time to AF/AFL relapse                 | 50mg, 100mg, 200mg, 300mg daily | Amiodarone 200mg daily; Placebo | <p>No significant difference in time to AF/AFL relapse between Celivarone and placebo.</p> <p>Fewer symptomatic recurrences with 50mg (26.6%, P=0.022) and 100mg (25.2%, P=0.018) vs. placebo (40.5%) at 90 days.<a href="#">[1]</a></p> |
| CORYFEE<br>(Celivarone) | Conversion of AF/AFL                           | Spontaneous conversion to sinus rhythm | 300mg, 600mg daily for 2 days   | Placebo                         | <p>No significant difference in the rate of spontaneous conversion to sinus rhythm.</p> <p><a href="#">[1]</a></p>                                                                                                                       |

|                             |                                                                               |                                                                                  |     |                     |                                                                                                                   |
|-----------------------------|-------------------------------------------------------------------------------|----------------------------------------------------------------------------------|-----|---------------------|-------------------------------------------------------------------------------------------------------------------|
| ATHENA<br>(Dronedarone<br>) | Maintenance<br>of sinus<br>rhythm in<br>paroxysmal<br>or persistent<br>AF/AFL | First<br>cardiovascula<br>r<br>hospitalizatio<br>n or death<br>from any<br>cause | N/A | Placebo             | Dronedarone<br>significantly<br>reduced the<br>primary<br>endpoint (HR<br>0.76, 95% CI<br>0.69-0.84,<br>P<0.001). |
| SAFE-T<br>(Amiodarone)      | Maintenance<br>of sinus<br>rhythm in<br>persistent AF                         | Time to<br>recurrence of<br>AF                                                   | N/A | Sotalol;<br>Placebo | Amiodarone<br>was superior<br>to both<br>sotalol and<br>placebo in<br>maintaining<br>sinus rhythm.                |

## Ventricular Arrhythmias and Sudden Cardiac Death Prevention

The ICARIOS and ALPHEE trials assessed **Celivarone**'s efficacy in patients with implantable cardioverter-defibrillators (ICDs) to prevent ventricular arrhythmias and sudden cardiac death.

Table 2: Efficacy in Ventricular Arrhythmias

| Trial (Drug)            | Patient Population                                                            | Primary Endpoint                                                | Celivarone Doses                   | Comparator (Amiodarone/Placebo)       | Key Findings                                                                                                                                                                                                                                             |
|-------------------------|-------------------------------------------------------------------------------|-----------------------------------------------------------------|------------------------------------|---------------------------------------|----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| ICARIOS<br>(Celivarone) | ICD recipients                                                                | Prevention of arrhythmia-triggered ICD therapies                | 100mg,<br>300mg daily for 6 months | Placebo                               | Trend toward fewer VT/VF episodes in the 300mg group (46% relative risk reduction), but not statistically significant. A post-hoc analysis showed a significant benefit in a subgroup of patients with recent ICD therapy (P=0.032). <a href="#">[2]</a> |
| ALPHEE<br>(Celivarone)  | ICD recipients with LVEF ≤40% and recent ICD intervention or documented VT/VF | Occurrence of VT/VF-triggered ICD interventions or sudden death | 50mg,<br>100mg,<br>300mg daily     | Amiodarone<br>200mg daily;<br>Placebo | No significant difference between any Celivarone dose and placebo. Amiodarone showed a non-significant trend towards reducing the primary                                                                                                                |

endpoint.[\[3\]](#)

[\[4\]](#)

|                        |                                                                      |                                |     |         |                                                                                         |
|------------------------|----------------------------------------------------------------------|--------------------------------|-----|---------|-----------------------------------------------------------------------------------------|
| ARREST<br>(Amiodarone) | Out-of-hospital cardiac arrest with shock-refractory VF/pulseless VT | Survival to hospital admission | N/A | Placebo | Amiodarone significantly improved survival to hospital admission (44% vs. 34%, P=0.03). |
|                        |                                                                      |                                |     |         |                                                                                         |
|                        |                                                                      |                                |     |         |                                                                                         |
|                        |                                                                      |                                |     |         |                                                                                         |

## Comparative Safety Profile

The safety of **Celivarone** was a key consideration in its development, aiming for an improved profile over amiodarone.

Table 3: Comparative Safety and Tolerability

| Drug        | Key Adverse Events from Clinical Trials                                                                                                                                                                                  |
|-------------|--------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Celivarone  | Generally well-tolerated in the ICARIOS trial. In the MAIA trial, fewer adverse events were observed with Celivarone and placebo than with amiodarone. In the ALPHEE trial, Celivarone had an acceptable safety profile. |
| Amiodarone  | Known for a wide range of potential toxicities affecting the thyroid, lungs, liver, and eyes. Can cause bradycardia and hypotension.                                                                                     |
| Dronedarone | Developed as a less toxic alternative to amiodarone, but associated with an increased risk of death in patients with permanent atrial fibrillation or severe heart failure.                                              |

## Experimental Protocols and Methodologies

A detailed understanding of the experimental design is crucial for interpreting the trial results. Below are summaries of the key trial protocols.

## ICARIOS Trial Protocol

- Objective: To evaluate the safety and efficacy of **Celivarone** in reducing ventricular arrhythmia-triggered ICD interventions.
- Design: A total of 153 eligible ICD recipients were randomized to receive either placebo or **Celivarone** 100 mg or 300 mg once daily for 6 months.
- Inclusion Criteria: Patients with an implanted ICD.
- Primary Endpoint: Prevention of arrhythmia-triggered ICD therapies (shocks or anti-tachycardia pacing).
- Statistical Analysis: The primary efficacy analysis was based on the intent-to-treat population.

## ALPHEE Trial Protocol (NCT00993382)

- Objective: To investigate the efficacy and safety of **Celivarone** in preventing ICD interventions or death in patients with an ICD.
- Design: A randomized, double-blind, placebo-controlled, parallel-group study. A total of 486 patients were randomized to **Celivarone** (50, 100, or 300 mg/d), placebo, or amiodarone (200 mg/d after a loading dose) as a calibrator.
- Inclusion Criteria: Patients with a left ventricular ejection fraction  $\leq 40\%$  and at least one ICD intervention for ventricular tachycardia or ventricular fibrillation in the previous month, or ICD implantation in the previous month for documented VT/VF.
- Primary Endpoint: Occurrence of ventricular tachycardia/ventricular fibrillation-triggered ICD interventions (shocks or antitachycardia pacing) or sudden death.

## MAIA Trial Protocol (NCT00232310)

- Objective: To assess the efficacy of **Celivarone** in the maintenance of sinus rhythm post-cardioversion in patients with atrial fibrillation/flutter.
- Design: 673 patients with AF/AFL recently converted to sinus rhythm were randomly assigned to receive 50, 100, 200, or 300 mg once-daily dosing of **Celivarone**, amiodarone (200 mg daily preceded by a loading dose), or placebo.
- Primary Endpoint: Time to AF/AFL relapse.

## CORYFEE Trial Protocol (NCT00233441)

- Objective: To assess the efficacy of **Celivarone** for the conversion of atrial fibrillation/flutter.
- Design: 150 patients with AF/AFL were randomly assigned to once-daily **Celivarone** dosing of 300 or 600 mg, or placebo, for a 2-day treatment period.
- Primary Endpoint: Rate of spontaneous conversion to sinus rhythm.

## Signaling Pathways and Experimental Workflows

To visualize the underlying mechanisms and trial designs, the following diagrams are provided.



[Click to download full resolution via product page](#)

**Celivarone's multi-channel blocking mechanism of action.**

[Click to download full resolution via product page](#)

Generalized workflow of a randomized controlled antiarrhythmic drug trial.

## Discussion and Re-evaluation

The collective evidence from the ICARIOS, ALPHEE, MAIA, and CORYFEE trials suggests that **Celivarone**, despite its promising multi-channel blocking mechanism, did not translate into significant clinical efficacy for the treatment of either atrial or ventricular arrhythmias.

In the context of atrial fibrillation, the MAIA trial failed to show a benefit over placebo in preventing AF/AFL relapse, although a reduction in symptomatic recurrences at lower doses was observed. This modest effect stands in contrast to the more robust data for amiodarone and dronedarone in maintaining sinus rhythm. The CORYFEE trial further demonstrated a lack of efficacy in the acute conversion of AF/AFL.

For ventricular arrhythmias, the ICARIOS trial, which was the primary focus of this re-evaluation, showed only a non-significant trend towards a reduction in ICD therapies with the 300mg dose. While a post-hoc analysis of a specific subgroup was positive, this finding is hypothesis-generating at best and requires confirmation in a prospective, adequately powered study. The subsequent larger ALPHEE trial, designed to confirm the promising signal from ICARIOS, definitively showed no benefit of **Celivarone** at any tested dose in a high-risk population. In contrast, amiodarone has demonstrated efficacy in improving survival to hospital admission in out-of-hospital cardiac arrest due to ventricular arrhythmias.

From a safety perspective, **Celivarone** appeared to be well-tolerated, with a seemingly better profile than amiodarone. However, without a clear demonstration of efficacy, a favorable safety profile alone is insufficient for clinical utility.

## Conclusion

Based on a comprehensive review of the available clinical trial data, particularly the neutral findings of the pivotal ICARIOS and ALPHEE trials, the potential of **Celivarone** as a clinically effective antiarrhythmic agent appears limited. While its multi-channel blocking properties are of scientific interest, they did not translate into a meaningful clinical benefit in large-scale, randomized controlled trials. The initial non-significant trend observed in the ICARIOS trial was not confirmed in the larger, more definitive ALPHEE study. Therefore, a re-evaluation of **Celivarone**'s potential based on the ICARIOS trial results, when placed in the broader context of its entire clinical development program and compared to established alternatives, does not support its further development for the studied indications. Future research in antiarrhythmic

drug development may still draw insights from the pharmacological profile of **Celivarone**, but its journey as a viable therapeutic candidate has seemingly concluded.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. ARREST Trial: Amiodarone for Out-of-Hospital Resuscitation of Ventricular Tachycardia or Ventricular Fibrillation [ebmconsult.com]
- 2. Celivarone in patients with an implantable cardioverter-defibrillator: adjunctive therapy for the reduction of ventricular arrhythmia-triggered implantable cardioverter-defibrillator interventions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dronedarone for the treatment of atrial fibrillation with concomitant heart failure with preserved and mildly reduced ejection fraction: a post-hoc analysis of the ATHENA trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Amiodarone for the treatment and prevention of ventricular fibrillation and ventricular tachycardia - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Re-evaluating Celivarone's Potential: A Comparative Analysis Based on ICARIOS Trial Results]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1668370#re-evaluating-celivarone-s-potential-based-on-icarios-trial-results>]

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)